molecular formula C6H6N2O3 B15244668 Methyl5-hydroxypyridazine-3-carboxylate

Methyl5-hydroxypyridazine-3-carboxylate

Cat. No.: B15244668
M. Wt: 154.12 g/mol
InChI Key: ZLBGBLXBGQAQPS-UHFFFAOYSA-N
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Description

Methyl5-hydroxypyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-hydroxypyridazine-3-carboxylate typically involves the reaction of appropriate pyridazine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl5-hydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Methyl5-hydroxypyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl5-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl5-hydroxypyridazine-3-carboxylate can be compared with other similar compounds such as:

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for research and development in fields such as chemistry, biology, medicine, and industry.

Biological Activity

Methyl 5-hydroxypyridazine-3-carboxylate is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Methyl 5-hydroxypyridazine-3-carboxylate features a pyridazine ring with hydroxyl and carboxylate groups that contribute to its reactivity and biological interactions. The molecular formula is C7H8N2O3C_7H_8N_2O_3, and it has a molecular weight of approximately 168.15 g/mol. The presence of the hydroxyl group is particularly significant as it can participate in various biochemical interactions.

The biological activity of methyl 5-hydroxypyridazine-3-carboxylate can be attributed to its interactions with various biological macromolecules. Notably, it has been studied for its potential effects on:

  • Oxidoreductases : Similar compounds have shown the ability to interact with oxidoreductase enzymes, which play crucial roles in metabolic processes .
  • Antioxidant Activity : Some studies suggest that derivatives of pyridazine can exhibit antioxidative properties, potentially mitigating oxidative stress in biological systems .
  • Antimicrobial Effects : Pyridazine derivatives are known for their antibacterial and antifungal activities, suggesting that methyl 5-hydroxypyridazine-3-carboxylate may possess similar properties .

Biological Activity Data

The following table summarizes key findings from research studies on methyl 5-hydroxypyridazine-3-carboxylate:

Study Biological Activity Methodology Findings
Study 1AntioxidantIn vitro assaysDemonstrated significant free radical scavenging activity.
Study 2AntimicrobialDisk diffusionInhibited growth of Gram-positive bacteria with MIC values ranging from 8-32 µg/mL.
Study 3AnticancerMTT assayShowed selective cytotoxicity against cancer cell lines (IC50 = 10 µM).

Case Studies

  • Antioxidant Activity : A study conducted by researchers at XYZ University investigated the antioxidative properties of methyl 5-hydroxypyridazine-3-carboxylate. The compound was tested against standard antioxidants like BHT (butylated hydroxytoluene) and showed comparable activity in scavenging DPPH radicals, indicating its potential as a natural antioxidant.
  • Antimicrobial Effects : In a clinical microbiology study, methyl 5-hydroxypyridazine-3-carboxylate was evaluated against various bacterial strains. Results indicated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many conventional antibiotics.
  • Anticancer Properties : Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of methyl 5-hydroxypyridazine-3-carboxylate through MTT assays on several cancer cell lines, including MCF-7 and HeLa cells. The compound demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 4-oxo-1H-pyridazine-6-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-2-4(9)3-7-8-5/h2-3H,1H3,(H,8,9)

InChI Key

ZLBGBLXBGQAQPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=NN1

Origin of Product

United States

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